![molecular formula C25H31ClN2O2RuS B6309834 [(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 1097730-63-6](/img/structure/B6309834.png)

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

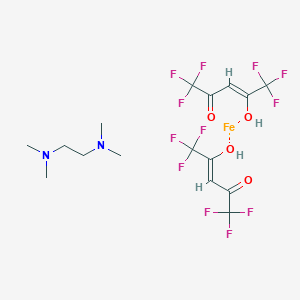

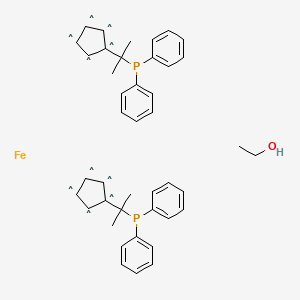

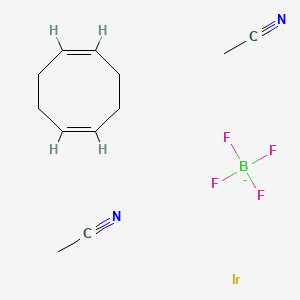

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium . It is used for asymmetric hydrogenation reactions .

Synthesis Analysis

The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation . The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride .Molecular Structure Analysis

The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation .Chemical Reactions Analysis

RuCl(p-cymene)[(R,R)-Ts-DPEN] is used for asymmetric hydrogenation reactions . The commercially available di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex catalyzes the dimerization of aromatic alkynes in acetic acid at room temperature to form the corresponding .Physical and Chemical Properties Analysis

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a powder with an optical activity of [α]20/D −116°, c = 0.1 in chloroform. It has a melting point of 215 °C and should be stored at 2-8°C .Scientific Research Applications

Catalyst in Asymmetric Transfer Hydrogenation

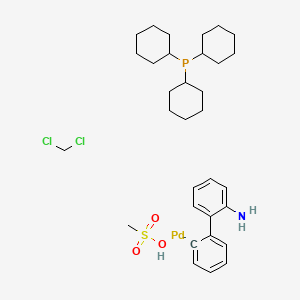

Chlorosulfonylated polystyrene forms high-loading catalytic resins with monosulfonylated 1,2-diamino moieties. These functional polymers, when combined with (p-cymene)ruthenium chloride, catalyze the asymmetric transfer hydrogenation (ATH) of alkyl aryl ketones with formic acid-triethylamine under low solvent conditions. The immobilized version of TsDPEN within these resins demonstrates high enantioselectivities at low catalyst loading and can be recycled multiple times (Marcos, Jimeno, & Pericàs, 2011).

Complexation and Structural Analysis

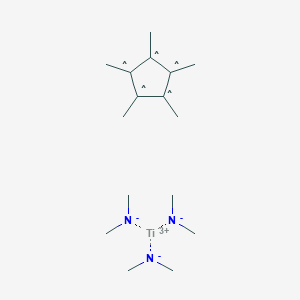

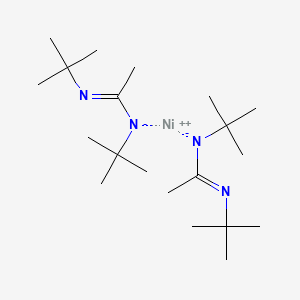

The ruthenium(II) complex containing a hybrid bidentate phosphine-thioether ligand exhibits chelation, forming a five-membered chelate ring. This complex, with its unique chiral centers on the Ru and S atoms, contributes significantly to the field of coordination chemistry (Suzuki, Taguchi, & Kashiwabara, 1996).

Water-Soluble Chiral Aminosulfonamides

New water-soluble chiral aminosulfonamides, synthesized from (R,R)-1,2-diphenylethylenediamine, have been utilized with ruthenium catalysts for the ATH of prochiral ketones in water. These catalysts offer excellent conversion rates and enantioselectivities without the need for surfactants and can be easily recovered for reuse (Zhou & Sun, 2009).

Catalytic Application in Radical Polymerization

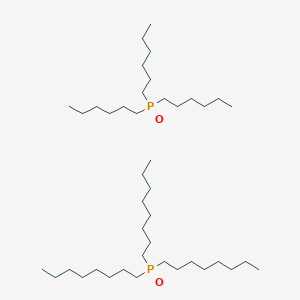

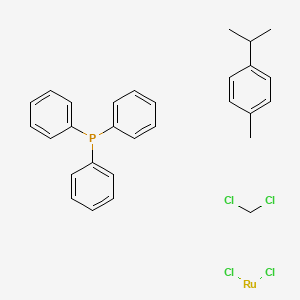

RuCl2(p-cymene)L complexes, with L being a phosphine or a carbene ligand, have been evaluated for their efficacy in the controlled atom transfer radical polymerization (ATRP) of methyl methacrylate and various styrenes. These complexes offer insights into homogeneous catalysis and polymer chemistry (Simal et al., 2001).

Hydrocarboxylation of Terminal Alkynes

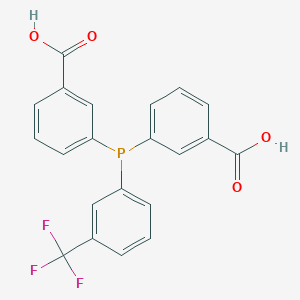

Ruthenium-p-cymene complexes with NUPHOS-type diphosphines have been developed as highly selective catalysts for hydrocarboxylation reactions, demonstrating their versatility in organic synthesis (Doherty et al., 2005).

Mechanism of Action

Target of Action

It is known that ruthenium complexes are often used in catalysis, particularly in asymmetric hydrogenation reactions .

Mode of Action

The compound, being a chiral diamine ligand complexed with ruthenium, is used for asymmetric hydrogenation reactions . In these reactions, the compound likely interacts with its targets by facilitating the transfer of hydrogen atoms, thereby altering the targets’ chemical structure.

Biochemical Pathways

Given its role in asymmetric hydrogenation, it can be inferred that it may influence pathways involving reduction reactions, where the addition of hydrogen plays a key role .

Result of Action

Its role in asymmetric hydrogenation suggests that it may induce changes in the stereochemistry of molecules, potentially leading to the formation of chiral products .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by temperature, pH, and the presence of other substances in the environment . It’s also worth noting that the compound is a red solid with a melting point of 215 °C and should be stored at a temperature between 2-8°C .

Biochemical Analysis

Biochemical Properties

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation. This compound interacts with various enzymes and proteins, facilitating enantioselective hydrogenation processes. The interaction with enzymes such as quinoline reductase and N-alkyl ketimine reductase is particularly noteworthy. These interactions are characterized by the formation of stable complexes, which enhance the efficiency and selectivity of the hydrogenation reactions .

Cellular Effects

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] exhibits significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and leading to the accumulation of substrates. It also interacts with DNA, causing structural changes that affect gene expression. These interactions result in the modulation of various cellular processes, including apoptosis and cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, the compound can influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper localization and activity .

Properties

IUPAC Name |

[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPFGRNIWPPSEW-OLVQSPPGSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)